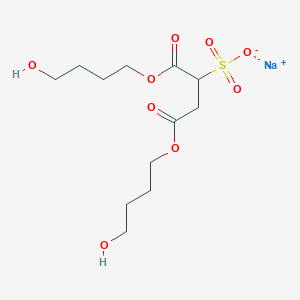
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinic acid, where the succinic acid moiety is modified with sodiosulfo and bis(4-hydroxybutyl) ester groups. This compound is often used in industrial and research settings due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester typically involves the esterification of succinic acid with 4-hydroxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The sodiosulfo group is introduced through a sulfonation reaction, where succinic acid is treated with sodium bisulfite.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sodiosulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sodiosulfo group under mild conditions.
Major Products Formed
Oxidation: Formation of succinic acid derivatives with carbonyl groups.
Reduction: Formation of succinic acid derivatives with hydroxyl groups.
Substitution: Formation of substituted succinic acid derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester involves its interaction with various molecular targets. The sodiosulfo group can interact with proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing succinic acid and 4-hydroxybutanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: The parent compound, lacking the sodiosulfo and bis(4-hydroxybutyl) ester groups.
Sodium succinate: A sodium salt of succinic acid, used in similar applications.
4-Hydroxybutyl succinate: A derivative of succinic acid with 4-hydroxybutyl groups.
Uniqueness
2-(Sodiosulfo)succinic acid bis(4-hydroxybutyl) ester is unique due to the presence of both sodiosulfo and bis(4-hydroxybutyl) ester groups, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
sodium;1,4-bis(4-hydroxybutoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O9S.Na/c13-5-1-3-7-20-11(15)9-10(22(17,18)19)12(16)21-8-4-2-6-14;/h10,13-14H,1-9H2,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICBCLBLOEDHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CC(C(=O)OCCCCO)S(=O)(=O)[O-])CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














